2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one
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Overview
Description
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a chemical compound with the molecular formula C11H11N3O2S It is a member of the thiazolidinone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It can inhibit the growth of various bacterial and fungal strains and has demonstrated cytotoxic activity against certain cancer cell lines.
Material Science: Due to
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-4-2-3-5-9(8)15/h2-7,15H,1H3,(H,13,14,16)/b12-6+ |
InChI Key |
ZOZGHZDWFKIFMA-WUXMJOGZSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2O)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=CC=C2O)S1 |
Origin of Product |
United States |
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